cis-Bis(acetonitrile)dichloroplatinum(II)

Descripción general

Descripción

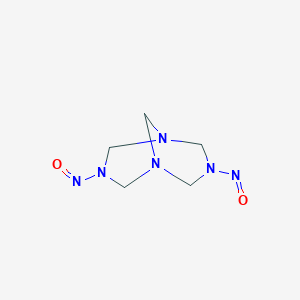

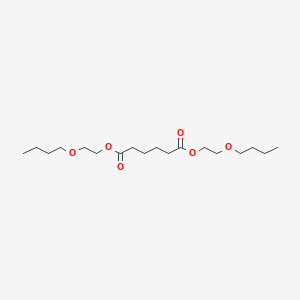

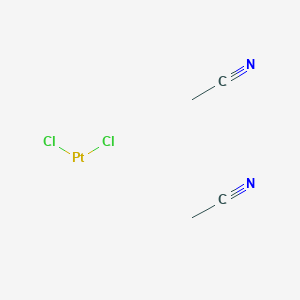

Cis-Bis(acetonitrile)dichloroplatinum(II) is a useful research compound. Its molecular formula is C4H6Cl2N2Pt and its molecular weight is 348.1 g/mol. The purity is usually 95%.

The exact mass of the compound cis-Bis(acetonitrile)dichloroplatinum(II) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163004. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality cis-Bis(acetonitrile)dichloroplatinum(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-Bis(acetonitrile)dichloroplatinum(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Isomerization and Characterization : The cis and trans isomers of bis(acetonitrile)dichloroplatinum(II) have been isolated and characterized, revealing that the formation of the cis isomer is kinetically favored, with the chlorine ligand exerting a greater trans-labilizing effect than acetonitrile (Fanizzi, Intini, Maresca, & Natile, 1990).

Crystal Structure Analysis : The crystal structure of trans-bis(acetonitrile)dichloroplatinum(II) has been determined, providing insights into the planar configuration of Pt atoms in trans positions and the interactions between Pt atoms (Kritzenberger, Yersin, & Range, 1994).

Genotoxicity Studies : The genotoxic properties of cis-Pt(II) complex of 3-aminoflavone, an analog of cis-bis(acetonitrile)dichloroplatinum(II), have been evaluated using the comet assay in human lymphocytes. It showed increased DNA damage and distinct DNA repair kinetics compared to cis-DDP (Kosmider, Osiecka, Zyner, & Ochocki, 2005).

Photo-Isomerization Studies : Research on the isomerization of certain Pd(II) complexes, analogous to Pt(II) complexes, in solution under UV-visible light irradiation, revealed interesting thermal and light-induced isomerization behaviors (Nkabyo, Procacci, Duckett, & Koch, 2019).

Atropisomerism in Complexes : Studies on atropisomerism in cis-tetracarbonylmolybdenum(0) and cis-dichloroplatinum(II) complexes have been conducted, providing insights into the conformational variability and the structural implications of these complexes (Hariharasarma, Lake, Watkins, & Gray, 1999).

Intramolecular Hydrogen-Bond Control : The cis-bis(N-benzoyl-N'-propylthiourea)dichloroplatinum(II) has been studied, revealing how intramolecular hydrogen bonds can control coordination to Pt II, offering insights into the structure-function relationships in platinum complexes (Bourne & Koch, 1993).

Safety and Hazards

The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and in case of inadequate ventilation, wearing respiratory protection .

Relevant Papers The relevant papers retrieved include a paper on the isolation, characterization, and kinetics of formation of the cis and trans isomers of the compound . More detailed analysis of these papers is not possible based on the search results.

Mecanismo De Acción

Target of Action

The primary target of cis-Bis(acetonitrile)dichloroplatinum(II) is DNA . The compound interacts with DNA, leading to the formation of cross-links between two strands .

Mode of Action

cis-Bis(acetonitrile)dichloroplatinum(II) binds to DNA and forms cross-links between two strands . This interaction impedes DNA replication and transcription .

Biochemical Pathways

The compound’s interaction with DNA affects the DNA replication and transcription pathways . The formation of cross-links between DNA strands impedes these processes, leading to downstream effects that include the inhibition of cell division and growth .

Result of Action

The result of cis-Bis(acetonitrile)dichloroplatinum(II)'s action is the demise of the affected cells . By impeding DNA replication and transcription, the compound inhibits cell division and growth, leading to cell death .

Action Environment

The action of cis-Bis(acetonitrile)dichloroplatinum(II) can be influenced by various environmental factors. For instance, the compound is stable at room temperature but can decompose at high temperatures . It is soluble in polar solvents, such as water and acetonitrile , which can affect its distribution and bioavailability in the body

Propiedades

IUPAC Name |

acetonitrile;dichloroplatinum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H3N.2ClH.Pt/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWGBUVHSQEDRN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N.CC#N.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21264-32-4 | |

| Record name | (SP-4-2)-Bis(acetonitrile)dichloroplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21264-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

348.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13869-38-0 | |

| Record name | Platinum, bis(acetonitrile)dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13869-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of cis-Bis(acetonitrile)dichloroplatinum(II)?

A1: While the provided abstract does not contain specific structural data, the title "Structure of cis-bis(acetonitrile)-dichloroplatinum(II)" [] implies that the paper focuses on elucidating the three-dimensional arrangement of atoms within the molecule. We can infer that the compound likely adopts a square planar geometry typical of Pt(II) complexes, with the two acetonitrile ligands and two chloride ligands arranged in a cis configuration around the central platinum atom.

Q2: Does the paper provide spectroscopic data to support the structural characterization of cis-Bis(acetonitrile)dichloroplatinum(II)?

A2: Unfortunately, the abstract lacks details about the specific spectroscopic techniques employed or the data obtained. To gain a comprehensive understanding of the structural characterization, it is essential to review the full text of the research paper [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.